Cas no 2138304-21-7 (N-{2-azabicyclo[2.2.1]heptan-6-yl}butane-1-sulfonamide)

N-{2-azabicyclo[2.2.1]heptan-6-yl}butane-1-sulfonamide is a bicyclic sulfonamide derivative characterized by its unique structural framework, combining a rigid 2-azabicyclo[2.2.1]heptane core with a flexible butane-1-sulfonamide moiety. This compound exhibits potential as an intermediate or pharmacophore in medicinal chemistry, particularly in the development of CNS-targeting agents due to its constrained ring system and sulfonamide functionality. The bicyclic scaffold enhances stereochemical control, while the sulfonamide group offers opportunities for further derivatization or hydrogen-bonding interactions. Its structural features may contribute to improved binding affinity or metabolic stability in drug discovery applications. The compound's synthetic versatility makes it a valuable building block for exploring structure-activity relationships in biologically active molecules.
N-{2-azabicyclo[2.2.1]heptan-6-yl}butane-1-sulfonamide structure
2138304-21-7 structure
Product name:N-{2-azabicyclo[2.2.1]heptan-6-yl}butane-1-sulfonamide
CAS No:2138304-21-7
MF:C10H20N2O2S
MW:232.343001365662
CID:5758373
PubChem ID:165950439

N-{2-azabicyclo[2.2.1]heptan-6-yl}butane-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • EN300-765185
    • 2138304-21-7
    • N-{2-azabicyclo[2.2.1]heptan-6-yl}butane-1-sulfonamide
    • Inchi: 1S/C10H20N2O2S/c1-2-3-4-15(13,14)12-10-6-8-5-9(10)11-7-8/h8-12H,2-7H2,1H3
    • InChI Key: FEZBYMKJLQCAJZ-UHFFFAOYSA-N
    • SMILES: S(CCCC)(NC1CC2CNC1C2)(=O)=O

Computed Properties

  • Exact Mass: 232.12454906g/mol
  • Monoisotopic Mass: 232.12454906g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.6Ų
  • XLogP3: 0.8

N-{2-azabicyclo[2.2.1]heptan-6-yl}butane-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-765185-0.1g
N-{2-azabicyclo[2.2.1]heptan-6-yl}butane-1-sulfonamide
2138304-21-7 95.0%
0.1g
$993.0 2025-02-22
Enamine
EN300-765185-0.05g
N-{2-azabicyclo[2.2.1]heptan-6-yl}butane-1-sulfonamide
2138304-21-7 95.0%
0.05g
$948.0 2025-02-22
Enamine
EN300-765185-0.25g
N-{2-azabicyclo[2.2.1]heptan-6-yl}butane-1-sulfonamide
2138304-21-7 95.0%
0.25g
$1038.0 2025-02-22
Enamine
EN300-765185-0.5g
N-{2-azabicyclo[2.2.1]heptan-6-yl}butane-1-sulfonamide
2138304-21-7 95.0%
0.5g
$1084.0 2025-02-22
Enamine
EN300-765185-5.0g
N-{2-azabicyclo[2.2.1]heptan-6-yl}butane-1-sulfonamide
2138304-21-7 95.0%
5.0g
$3273.0 2025-02-22
Enamine
EN300-765185-1.0g
N-{2-azabicyclo[2.2.1]heptan-6-yl}butane-1-sulfonamide
2138304-21-7 95.0%
1.0g
$1129.0 2025-02-22
Enamine
EN300-765185-10.0g
N-{2-azabicyclo[2.2.1]heptan-6-yl}butane-1-sulfonamide
2138304-21-7 95.0%
10.0g
$4852.0 2025-02-22
Enamine
EN300-765185-2.5g
N-{2-azabicyclo[2.2.1]heptan-6-yl}butane-1-sulfonamide
2138304-21-7 95.0%
2.5g
$2211.0 2025-02-22

Additional information on N-{2-azabicyclo[2.2.1]heptan-6-yl}butane-1-sulfonamide

N-{2-Azabicyclo[2.2.1]Heptan-6-Yl}Butane-1-Sulfonamide: A Comprehensive Overview

N-{2-Azabicyclo[2.2.1]Heptan-6-Yl}Butane-1-Sulfonamide, with the CAS Registry Number 2138304-21-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse applications in drug design and development. The molecule's unique structure, characterized by a bicyclic azabicyclo[2.2.1]heptane system and a butane sulfonamide group, makes it a promising candidate for various biological and therapeutic applications.

The azabicyclo[2.2.1]heptane framework is a key structural feature of this compound, contributing to its stability and potential bioactivity. This bicyclic system is known for its rigid conformation, which can enhance molecular interactions with target proteins or enzymes. The butane-1-sulfonamide group further adds functionality, potentially influencing the compound's solubility, permeability, and binding affinity in biological systems.

Recent studies have highlighted the importance of sulfonamides in drug discovery, particularly in the development of kinase inhibitors and other enzyme-targeting agents. N-{2-Azabicyclo[2.2.1]Heptan-6-Yl}Butane-1-Sulfonamide has been explored in preclinical models for its potential anti-inflammatory and anti-cancer properties. Researchers have reported that the compound exhibits selective inhibition of certain kinases, making it a valuable tool in understanding disease pathways and therapeutic interventions.

In terms of synthesis, N-{2-Azabicyclo[2.2.1]Heptan-6-Yl}Butane-1-Sulfonamide can be prepared through a multi-step process involving cyclization reactions and sulfonation techniques. The synthesis pathway has been optimized to improve yield and purity, ensuring scalability for potential large-scale production.

From an analytical standpoint, the compound has been characterized using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These analyses confirm the compound's molecular formula (C₁₁H₁₉NOS) and structural integrity.

Looking ahead, N-{2-Azabicyclo[2.2.1]Heptan-6-Yl}Butane-1-Sulfonamide holds promise as a lead compound for drug development programs targeting chronic inflammatory diseases and cancers. Its unique combination of structural features and biological activity positions it as a valuable asset in the ongoing quest for innovative therapeutic agents.

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